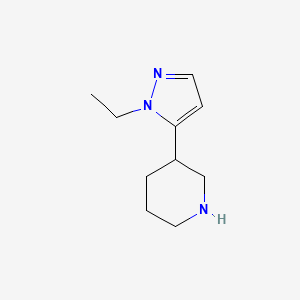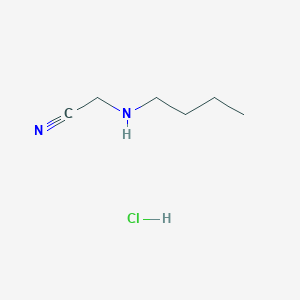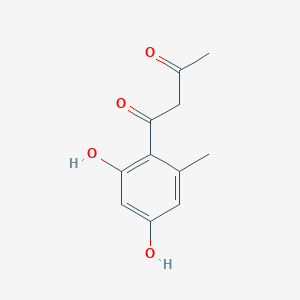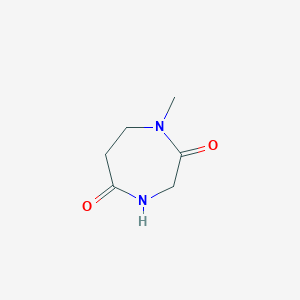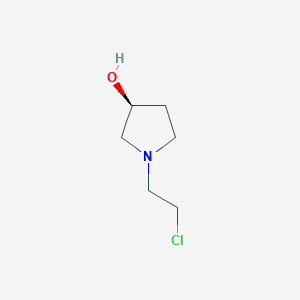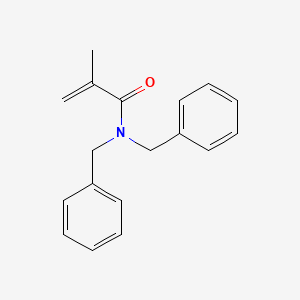
n,n-Dibenzylmethacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzylmethacrylamide is an organic compound that belongs to the class of methacrylamides It is characterized by the presence of two benzyl groups attached to the nitrogen atom of the methacrylamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dibenzylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Methacryloyl chloride} + \text{Dibenzylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibenzylmethacrylamide undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the methacrylamide can be reduced to form the corresponding amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N,N-Dibenzylmethacrylamine.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzylmethacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a building block in the design of biomaterials and drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.
Wirkmechanismus
N,N-Dibenzylmethacrylamide can be compared with other methacrylamide derivatives such as N,N-dimethylmethacrylamide and N,N-diethylmethacrylamide. While these compounds share a similar core structure, the presence of different substituents on the nitrogen atom imparts unique properties to each compound. This compound is distinguished by its benzyl groups, which confer enhanced hydrophobicity and potential for specific interactions with aromatic systems.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylmethacrylamide
- N,N-Diethylmethacrylamide
- N,N-Dibenzylacrylamide
Eigenschaften
Molekularformel |
C18H19NO |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N,N-dibenzyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-15(2)18(20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,1,13-14H2,2H3 |
InChI-Schlüssel |
CRNGAKQBKWKJRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



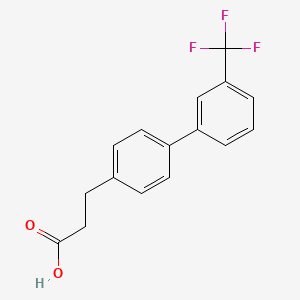
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

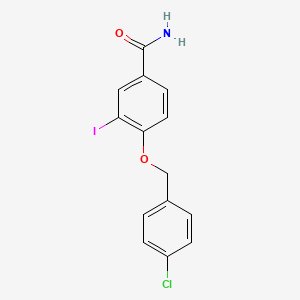
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
